4,5,6,7-Tetrahydro-1-benzothiophene

Description

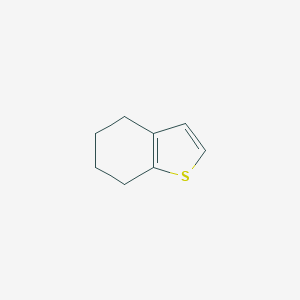

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-2-4-8-7(3-1)5-6-9-8/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKDCOKSXCTDAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214569 | |

| Record name | Benzothiophene, 4,5,6,7-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6435-76-3 | |

| Record name | Benzothiophene, 4,5,6,7-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006435763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiophene, 4,5,6,7-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4,5,6,7-Tetrahydro-1-Benzothiophene

Abstract

The 4,5,6,7-tetrahydro-1-benzothiophene scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and materials science. Its unique structural and electronic properties have positioned it as a cornerstone for the development of novel therapeutic agents, including anticancer and antibacterial drugs, as well as modulators of critical biological targets like the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt).[1][2][3][4] This guide provides an in-depth exploration of the primary synthetic methodologies for accessing this valuable chemical entity. We will dissect the mechanistic underpinnings of seminal reactions, present detailed, field-proven experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal synthetic strategy. This document is intended for chemical researchers, medicinal chemists, and process development scientists seeking a comprehensive and practical understanding of 4,5,6,7-tetrahydro-1-benzothiophene synthesis.

Introduction: The Significance of the Tetrahydrobenzothiophene Core

The fusion of a thiophene ring with a cyclohexyl moiety imparts a unique three-dimensional conformation and lipophilicity to the 4,5,6,7-tetrahydro-1-benzothiophene core. This structure serves as a versatile building block, enabling the exploration of chemical space in drug discovery programs. Derivatives have demonstrated a wide array of biological activities, targeting conditions ranging from inflammatory and autoimmune diseases to various cancers.[1][4][5] The efficacy of these compounds is often tied to the specific substitution patterns on the thiophene and cyclohexane rings, making robust and flexible synthetic access a critical priority for the scientific community. This guide focuses on the most reliable and widely adopted methods for the construction of this scaffold.

Foundational Synthetic Strategies

The synthesis of the tetrahydrobenzothiophene ring system is dominated by cyclization reactions that form the thiophene ring onto a pre-existing six-membered carbocycle. The two most prominent and powerful methods are the Gewald Aminothiophene Synthesis and the Paal-Knorr Thiophene Synthesis.

The Gewald Reaction: A Multicomponent Powerhouse

The Gewald reaction, first reported by Karl Gewald in the 1960s, is a multicomponent condensation that provides direct access to highly functionalized 2-aminothiophenes.[6][7][8] For the synthesis of a 4,5,6,7-tetrahydro-1-benzothiophene core, the reaction typically involves cyclohexanone, an activated nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a basic catalyst.[9][10]

Causality and Mechanistic Insight: The reaction proceeds through a sequence of base-catalyzed steps. The choice of base (often a secondary amine like morpholine or diethylamine) is critical; it must be strong enough to deprotonate the α-methylene of the nitrile but not so strong as to induce unwanted side reactions.[8][10]

The mechanism is generally understood to begin with a Knoevenagel condensation between cyclohexanone and the activated nitrile to form an α,β-unsaturated intermediate.[10] Elemental sulfur then adds to this intermediate, followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic 2-aminothiophene product. The elegance of the Gewald reaction lies in its convergence, assembling complexity from simple, readily available starting materials in a single pot.[11]

Logical Workflow for the Gewald Synthesis

Caption: Workflow of the Gewald multicomponent reaction.

The Paal-Knorr Thiophene Synthesis

A classical method for heterocycle formation, the Paal-Knorr synthesis can be adapted to produce tetrahydrobenzothiophenes from a suitable 1,4-dicarbonyl precursor.[12][13] In this context, the required starting material would be 2-(3-oxobutyl)cyclohexanone or a related derivative.

Causality and Mechanistic Insight: The core of this reaction is the conversion of the 1,4-dicarbonyl compound into the corresponding thiophene by heating with a sulfurizing agent.[14][15] Common sulfur sources include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[12][16][17] These reagents not only introduce the sulfur atom but also act as powerful dehydrating agents, driving the final aromatization step.[12][17]

The mechanism involves the initial conversion of one or both carbonyl groups to thiocarbonyls.[13][18] This is followed by enolization (or enethiolization) and subsequent intramolecular nucleophilic attack of the enol oxygen (or sulfur) onto the remaining carbonyl (or thiocarbonyl), forming a five-membered ring. A final dehydration step yields the stable thiophene ring.[18] While effective, this method is often less direct than the Gewald reaction for this specific target, as the synthesis of the 1,4-dicarbonyl precursor can be multi-stepped.

Reaction Mechanism: Paal-Knorr Thiophene Synthesis

Caption: Key stages of the Paal-Knorr thiophene synthesis.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as the availability of starting materials, desired substitution pattern, and scalability.

| Feature | Gewald Reaction | Paal-Knorr Synthesis |

| Precursors | Cyclohexanone, activated nitrile, sulfur | 1,4-Dicarbonyl compound |

| Key Reagents | Amine base (e.g., morpholine) | P₄S₁₀ or Lawesson's Reagent |

| Convergence | High (Multicomponent reaction) | Lower (Requires pre-synthesized dicarbonyl) |

| Typical Product | 2-Aminothiophene derivatives | Substituted thiophenes (unfunctionalized at C2/C5) |

| Advantages | Atom economy, operational simplicity, direct access to useful amino-functionalized products.[10][11] | Generally good yields, well-established classical method. |

| Disadvantages | Can be sluggish with certain aryl ketones.[19] | Precursor synthesis can be complex; harsh reagents (P₄S₁₀).[12] |

Detailed Experimental Protocols

The following protocols are representative and should be adapted and optimized based on specific substrates and laboratory conditions.

Protocol 4.1: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

This protocol is a trusted, self-validating system for producing a key intermediate in the synthesis of various biologically active molecules.[20]

Materials:

-

Cyclohexanone

-

Ethyl cyanoacetate

-

Elemental Sulfur (powdered)

-

Morpholine

-

Ethanol, 95%

-

Ice bath

-

Magnetic stirrer and hotplate

-

Round-bottom flask with reflux condenser

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (0.10 mol), ethyl cyanoacetate (0.10 mol), and ethanol (60 mL).

-

Addition of Reagents: While stirring, add elemental sulfur (0.10 mol, 3.2 g). Finally, add morpholine (0.10 mol) dropwise to the suspension. The addition of the base is often exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 50-60°C) with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30-60 minutes to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethanol to remove any unreacted starting materials and impurities.

-

Purification: The crude product is often of high purity. However, for exacting applications, it can be recrystallized from ethanol or isopropanol to yield the final product as a crystalline solid.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Purification and Characterization

Purification of 4,5,6,7-tetrahydro-1-benzothiophene derivatives is typically achieved through recrystallization or column chromatography.[21]

-

Recrystallization: Ethanol, methanol, or hexane/ether mixtures are commonly used solvents.[21]

-

Column Chromatography: For less crystalline or more complex mixtures, silica gel chromatography is effective. A common eluent system is a gradient of ethyl acetate in hexane.

Expected Analytical Data for Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate:

-

¹H NMR: Expect broad singlets for the -NH₂ protons, a quartet and a triplet for the ethyl ester group, and multiplets for the eight protons of the tetrahydro-cyclohexyl ring.[22][23]

-

¹³C NMR: Signals corresponding to the ester carbonyl, the aromatic carbons of the thiophene ring (with characteristic shifts for the C-S and C-NH₂ carbons), the ethyl group carbons, and four distinct signals for the saturated ring carbons.[22]

-

Mass Spectrometry (HRMS): The calculated mass for the molecular ion [M+H]⁺ should be confirmed.[3][22]

-

IR Spectroscopy: Characteristic peaks for N-H stretching (amine), C=O stretching (ester), and C=C stretching (aromatic ring) should be observed.

Conclusion and Future Outlook

The Gewald and Paal-Knorr syntheses remain the foundational pillars for constructing the 4,5,6,7-tetrahydro-1-benzothiophene core. The Gewald reaction, in particular, offers a highly efficient and convergent path to 2-amino-substituted derivatives, which are invaluable precursors for further chemical elaboration in drug development. Future research will likely focus on developing more sustainable, "green" modifications of these classic reactions, potentially utilizing microwave assistance, mechanochemistry, or novel catalytic systems to reduce reaction times and solvent usage.[9] The continued exploration of this scaffold's chemical space promises to yield new therapeutic agents with improved efficacy and novel mechanisms of action.

References

-

Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. [Link]

-

Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]

-

Research and Reviews. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]

-

Wikipedia. Thiophene. [Link]

-

Slideshare. Thiophen Mechanism khhjjjjjjjhhhhhhhhhhh. [Link]

-

Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]

-

ResearchGate. Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as... [Link]

-

MDPI. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

Química Organica.org. Paal–Knorr synthesis of thiophene. [Link]

-

University of Glasgow. Paal-Knorr Thiophene Synthesis. [Link]

-

Synthesis of Furan and Thiophene. [Link]

-

PrepChem. Synthesis of 4,5,6,7-tetrahydro-α,4,4,7,7-pentamethylbenzo[b]thiophene-methanol. [Link]

-

PubMed. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. [Link]

-

ACS Publications. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. [Link]

-

Royal Society of Chemistry. A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. [Link]

-

NIH National Library of Medicine. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. [Link]

-

ARKAT USA. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

ScienceDirect. Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. [Link]

-

Organic Chemistry Portal. Gewald Reaction. [Link]

-

ResearchGate. 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. [Link]

-

NIH National Library of Medicine. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. [Link]

-

ChemSynthesis. 3-vinyl-4,5,6,7-tetrahydro-1-benzothiophene. [Link]

-

NIH National Library of Medicine. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. [Link]

-

RSC Publishing. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. [Link]

-

International Journal of Pharmaceutical Sciences and Drug Research. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF SOME TETRAHYDROQUINAZOLINE DERIVATIVES OF BENZO[B]THIOPHENE. [Link]

Sources

- 1. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiophen Mechanism khhjjjjjjjhhhhhhhhhhh | PDF [slideshare.net]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. researchgate.net [researchgate.net]

- 12. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Thiophene - Wikipedia [en.wikipedia.org]

- 16. rroij.com [rroij.com]

- 17. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 18. Paal–Knorr synthesis of thiophene [quimicaorganica.org]

- 19. mdpi.com [mdpi.com]

- 20. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 21. prepchem.com [prepchem.com]

- 22. rsc.org [rsc.org]

- 23. ijpsdronline.com [ijpsdronline.com]

An In-depth Technical Guide to the Chemical Properties and Applications of 4,5,6,7-Tetrahydro-1-Benzothiophene

This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and burgeoning applications of the 4,5,6,7-tetrahydro-1-benzothiophene scaffold. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique characteristics of this heterocyclic motif.

Introduction: The Significance of the Tetrahydrobenzothiophene Core

The 4,5,6,7-tetrahydro-1-benzothiophene is a bicyclic heterocyclic compound featuring a thiophene ring fused to a cyclohexane ring. This structural amalgamation imparts a unique combination of stability and reactivity, making it a valuable building block in medicinal chemistry and materials science. The partially saturated cyclohexane ring offers conformational flexibility, while the aromatic thiophene moiety provides a platform for diverse chemical modifications. Its derivatives have garnered significant attention for their wide-ranging biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide will delve into the fundamental chemical characteristics that underpin these applications.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of 4,5,6,7-tetrahydro-1-benzothiophene and its derivatives is paramount for their synthesis, purification, and structural elucidation.

Physical Properties

The parent compound, 4,5,6,7-tetrahydro-1-benzothiophene, is typically a colorless to pale yellow liquid or solid, with its physical state being dependent on purity.[4] It exhibits moderate solubility in organic solvents and low solubility in water due to its predominantly hydrophobic nature.[4]

| Property | Value | Source |

| Molecular Formula | C₈H₁₀S | [5] |

| Molecular Weight | 138.23 g/mol | [6] |

| Boiling Point | 55°C (1 mmHg) | [5] |

| Refractive Index | 1.558 | [5] |

| InChI Key | CBKDCOKSXCTDAA-UHFFFAOYSA-N | [5] |

| CAS Number | 13129-17-4 | [5] |

Spectroscopic Profile

Spectroscopic techniques are indispensable for the structural confirmation of 4,5,6,7-tetrahydro-1-benzothiophene derivatives.

¹H NMR and ¹³C NMR spectroscopy are crucial for elucidating the substitution patterns on the tetrahydrobenzothiophene core.

-

¹H NMR: The protons on the saturated cyclohexane ring typically appear as multiplets in the upfield region (δ 1.8-3.0 ppm). The chemical shifts of the thiophene protons are observed further downfield. For instance, in 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, the four protons of the cyclohexene ring appear as a multiplet at δ 1.82–1.85 ppm, while the two methylene groups adjacent to the thiophene ring appear as triplets at δ 2.48–2.50 and 2.77–2.79 ppm.[7][8] The methyl group protons resonate as a singlet at δ 2.41 ppm.[7][8]

-

¹³C NMR: The sp³ hybridized carbons of the cyclohexane ring typically resonate in the range of δ 20-45 ppm. The sp² hybridized carbons of the thiophene ring appear in the downfield region (δ 120-150 ppm). For example, in 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, the carbons of the thiophene ring appear at δ 146.84, 144.08, 137.38, and 122.31 ppm, while the cyclohexene carbons are observed at δ 25.54, 24.38, 22.90, and 22.21 ppm.[7][8] The methyl carbon gives a signal at δ 13.62 ppm.[7][8]

IR spectroscopy is useful for identifying the characteristic functional groups present in derivatives of 4,5,6,7-tetrahydro-1-benzothiophene. Key vibrational frequencies include:

-

C=O stretching: For carboxylic acid and ester derivatives, a strong absorption band is observed in the region of 1630-1750 cm⁻¹. For example, 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid shows a strong C=O stretch at 1638 cm⁻¹.[7][8]

-

N-H stretching: In amino-substituted derivatives, N-H stretching vibrations appear in the region of 3200-3500 cm⁻¹.

-

C-H stretching: Aliphatic C-H stretching vibrations from the cyclohexane ring are typically observed around 2800-3000 cm⁻¹.[7][8]

-

C=C and C=N stretching: These vibrations for the thiophene ring and any imine or nitrile groups appear in the 1500-1680 cm⁻¹ region.[9]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is typically observed, and fragmentation often involves the loss of substituents or cleavage of the cyclohexane ring. For instance, the mass spectrum of 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid shows a molecular ion peak (M-1) at m/z = 195.[7][8]

Synthesis of the 4,5,6,7-Tetrahydro-1-Benzothiophene Scaffold

The Gewald reaction is a cornerstone for the synthesis of substituted 2-aminothiophenes, which are versatile precursors to a wide array of 4,5,6,7-tetrahydro-1-benzothiophene derivatives.

The Gewald Reaction: A Powerful Synthetic Tool

This multicomponent reaction involves the condensation of a ketone or aldehyde with an activated nitrile in the presence of elemental sulfur and a base. For the synthesis of the tetrahydrobenzothiophene core, cyclohexanone is a common starting material.

Figure 1: Generalized workflow of the Gewald reaction for the synthesis of the 2-amino-4,5,6,7-tetrahydro-1-benzothiophene scaffold.

Representative Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

This protocol is a generalized procedure based on the principles of the Gewald reaction.

-

Reaction Setup: To a stirred solution of cyclohexanone (1 equivalent) and malononitrile (1 equivalent) in a suitable solvent such as ethanol or methanol, add a catalytic amount of a base (e.g., morpholine or piperidine).

-

Knoevenagel Condensation: Stir the mixture at room temperature to facilitate the Knoevenagel condensation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Addition of Sulfur: Once the formation of the intermediate is complete, add elemental sulfur (1.1 equivalents) to the reaction mixture.

-

Gewald Cyclization: Heat the reaction mixture to reflux (typically 60-80 °C) for several hours.

-

Work-up and Purification: After cooling, the product often precipitates out of the solution. The solid can be collected by filtration, washed with a cold solvent, and purified by recrystallization to yield the desired 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile.[10][11]

Chemical Reactivity and Derivatization

The 4,5,6,7-tetrahydro-1-benzothiophene core and its derivatives exhibit a rich and varied reactivity, allowing for the synthesis of a diverse library of compounds.

Reactions of the Thiophene Ring

The thiophene ring can undergo electrophilic substitution reactions, although its reactivity is influenced by the presence of substituents. The electron-rich nature of the thiophene ring makes it susceptible to attack by electrophiles.

Reactions of Functional Groups

Derivatives of 4,5,6,7-tetrahydro-1-benzothiophene bearing functional groups such as amino, carboxyl, and nitrile moieties are particularly useful for further chemical transformations.

-

Acylation and Amide Bond Formation: The amino group in 2-amino derivatives can readily react with acyl chlorides or carboxylic acids to form amides.[12][13]

-

Nucleophilic Substitution: The carboxamide group can undergo nucleophilic substitution reactions.[1]

-

Cyclization Reactions: The ortho-positioning of amino and nitrile or ester groups provides a convenient handle for the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, through cyclization reactions with various electrophiles or nucleophiles.[1][14]

Figure 2: Key derivatization pathways for the 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile scaffold.

Applications in Drug Discovery and Development

The structural features of the 4,5,6,7-tetrahydro-1-benzothiophene nucleus make it a privileged scaffold in medicinal chemistry.

Anticancer Activity

Numerous derivatives of 4,5,6,7-tetrahydro-1-benzothiophene have demonstrated significant potential as anticancer agents.[15] Their mechanisms of action are diverse and include:

-

Enzyme Inhibition: Certain derivatives have been shown to inhibit enzymes crucial for cancer cell proliferation, such as pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA).[9][16]

-

Receptor Modulation: Some compounds act as modulators of nuclear receptors like the retinoic acid receptor-related orphan receptor γt (RORγt), which is a target for inflammatory diseases and some cancers.[12][17]

-

Targeting Tumor Microenvironment: Derivatives have been designed to target metalloproteinases (MMPs), the epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[15]

Antimicrobial and Antioxidant Properties

The tetrahydrobenzothiophene scaffold has also been explored for the development of new antimicrobial and antioxidant agents.

-

Antibacterial Agents: Novel amide and sulfonamide derivatives have shown significant inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria.[18][19]

-

Antioxidant Activity: Certain derivatives, particularly those with free amino groups, have demonstrated potent antioxidant properties, suggesting their potential in mitigating oxidative stress-related diseases.[3][11]

Anti-inflammatory and Neurological Applications

Some derivatives have been investigated for their potential as anti-inflammatory agents and for their ability to modulate neurotransmitter systems, indicating possible applications in treating neurological disorders.[1]

Structural Insights from Crystallography

Single-crystal X-ray diffraction studies have provided valuable insights into the three-dimensional structure of 4,5,6,7-tetrahydro-1-benzothiophene derivatives.[10] These studies confirm the planarity of the thiophene ring and reveal the conformation of the fused cyclohexane ring.[2] Such structural data is crucial for understanding structure-activity relationships and for rational drug design.

Conclusion and Future Perspectives

The 4,5,6,7-tetrahydro-1-benzothiophene scaffold is a versatile and valuable platform in contemporary chemical and pharmaceutical research. Its synthetic accessibility, coupled with the diverse reactivity of its derivatives, has led to the discovery of compounds with a wide spectrum of biological activities. Future research in this area will likely focus on the optimization of lead compounds for enhanced potency and selectivity, the exploration of novel synthetic methodologies, and the expansion of their applications into new therapeutic areas and materials science. The continued investigation of this remarkable heterocyclic system holds great promise for the development of innovative solutions to pressing challenges in medicine and technology.

References

- Smolecule. (2024, April 14). 4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide.

- Khan, S. A., et al. (2015, January 19). Synthesis, Spectroscopic, Physicochemical, Crystal Structure and DFT Studies of 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Based Azomethine Dyes. International Journal of Electrochemical Science, 10, 2306-2323.

- ResearchGate. (n.d.). Synthesis, Spectroscopic, Physicochemical, Crystal Structure and DFT Studies of 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Based Azomethine Dyes | Request PDF.

- Juniper Publishers. (2018, August 24).

- Chemicalbook. (n.d.). 4,5,6,7-TETRAHYDRO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID synthesis.

- ResearchGate. (n.d.).

- ResearchGate. (2025, October 16). (PDF) 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid.

- National Institutes of Health. (n.d.). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC.

- MDPI. (n.d.). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid.

- ACS Publications. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt | Journal of Medicinal Chemistry.

- PubMed. (2023, June 8).

- ACS Omega. (n.d.). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer.

- The Royal Society of Chemistry. (n.d.).

- CymitQuimica. (n.d.). CAS 13414-95-4: 4,5,6,7-Tetrahydro-4-benzothiophenone.

- Fisher Scientific. (n.d.). 4,5,6,7-Tetrahydrobenzo[b]thiophene, 97%.

- ChemSynthesis. (2025, May 20). 3-vinyl-4,5,6,7-tetrahydro-1-benzothiophene.

- Guidechem. (n.d.). Benzo[c]thiophene,4,5,6,7-tetrahydro- 6435-76-3 wiki.

- Unknown. (1995, May 12). REACTIONS WITH ETHYL-4,5,6,7-TETRAHYDRO-2-ISOTHIOCYANATO-1-BENZOTHIOPHENE-3-CARBOXYLATE. SYNTHESIS OF SOME NOVEL HETEROCYCLIC CO.

- National Institutes of Health. (n.d.).

- ChemicalBook. (n.d.).

- National Institutes of Health. (2024, November 9). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies.

- National Institutes of Health. (n.d.). Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem.

- PubMed. (n.d.). Discovery of novel tetrahydrobenzothiophene derivatives as MSBA inhibitors for antimicrobial agents.

- PubMed. (2024, November 9). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies.

- Unknown. (n.d.).

- Semantic Scholar. (n.d.). Discovery of novel tetrahydrobenzothiophene derivatives as MSBA inhibitors for antimicrobial agents..

- National Institutes of Health. (n.d.). CID 158834743 | C16H20S2 - PubChem.

- Organic Chemistry Portal. (n.d.). Benzothiophene synthesis.

- Matrix Scientific. (n.d.). 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carboxylic acid.

- Sigma-Aldrich. (n.d.). 4,5,6,7-Tetrahydrobenzo b thiophene-3-carboxylic acid 97 19156-54-8.

- National Institute of Standards and Technology. (n.d.). Benzo[b]thiophene - the NIST WebBook.

- Unknown. (n.d.).

- SpectraBase. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

- Unknown. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - Optional[FTIR] - Spectrum.

- PubMed Central. (n.d.).

Sources

- 1. Buy 4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide | 1423034-56-3 [smolecule.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 13414-95-4: 4,5,6,7-Tetrahydro-4-benzothiophenone [cymitquimica.com]

- 5. 4,5,6,7-Tetrahydrobenzo[b]thiophene, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. guidechem.com [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. electrochemsci.org [electrochemsci.org]

- 11. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of novel tetrahydrobenzothiophene derivatives as MSBA inhibitors for antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4,5,6,7-Tetrahydro-1-Benzothiophene: A Technical Guide

Introduction

4,5,6,7-Tetrahydro-1-benzothiophene is a bicyclic heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, partially saturated structure serves as a versatile scaffold for the development of novel therapeutic agents and functional organic materials.[1][2][3] A thorough understanding of its spectroscopic properties is paramount for unambiguous structure elucidation, reaction monitoring, and quality control in synthetic and developmental workflows.

This technical guide provides an in-depth analysis of the core spectroscopic data for the 4,5,6,7-tetrahydro-1-benzothiophene backbone. Due to a scarcity of publicly available, complete experimental spectra for the unsubstituted parent compound, this guide leverages published data from closely related derivatives to provide a robust and predictive interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics.[4][5] The insights herein are curated to empower researchers, scientists, and drug development professionals in their daily analytical challenges.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be utilized for the 4,5,6,7-tetrahydro-1-benzothiophene core.

Caption: Molecular structure and atom numbering of 4,5,6,7-tetrahydro-1-benzothiophene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 4,5,6,7-tetrahydro-1-benzothiophene is characterized by two distinct regions: the aromatic region corresponding to the thiophene ring protons and the aliphatic region of the saturated cyclohexane ring.

Experimental Protocol: A Validated Approach

A standard ¹H NMR experiment for a compound of this nature would be conducted as follows:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: A standard 90° pulse.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64, depending on the sample concentration.

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction.

The choice of a higher field strength (≥400 MHz) is crucial for achieving baseline resolution of the multiplets in the aliphatic region, thereby enabling accurate coupling constant analysis.

Predicted ¹H NMR Data

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-3 | ~ 6.5 - 7.5 | d, d | ~ 5.0 |

| H-4, H-7 | ~ 2.5 - 2.9 | m | - |

| H-5, H-6 | ~ 1.7 - 2.0 | m | - |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (δ 6.5 - 7.5 ppm): The two protons on the thiophene ring (H-2 and H-3) are expected to appear as doublets in this region. The exact chemical shifts and their coupling constant (³JHH ≈ 5.0 Hz) are characteristic of vicinal protons in a thiophene ring. The electron-donating nature of the fused aliphatic ring would slightly shield these protons compared to unsubstituted benzothiophene.

-

Aliphatic Region (δ 1.7 - 2.9 ppm): The eight protons of the tetrahydro portion of the molecule give rise to complex multiplets.

-

The protons on the carbons adjacent to the thiophene ring (C-4 and C-7) are deshielded due to the influence of the aromatic system and are expected to resonate at a lower field (~2.5 - 2.9 ppm).

-

The protons on C-5 and C-6 are more shielded and will appear as a complex multiplet at a higher field (~1.7 - 2.0 ppm). The overlapping signals in this region often necessitate two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), for unambiguous assignment.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton. For 4,5,6,7-tetrahydro-1-benzothiophene, six distinct signals are anticipated, four for the aromatic carbons and two for the aliphatic carbons.

Experimental Protocol: Best Practices

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is preferable for ¹³C NMR.

-

Instrumentation: A 100 MHz or higher ¹³C frequency spectrometer is recommended.

-

Acquisition Parameters:

-

Pulse sequence: A standard proton-decoupled pulse sequence.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds. A longer delay is beneficial for the quaternary carbons.

-

Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

-

Spectral Editing: Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments are invaluable for differentiating between CH, CH₂, and CH₃ groups and quaternary carbons.

Predicted ¹³C NMR Data

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C-3a, C-7a | ~ 130 - 140 |

| C-2, C-3 | ~ 120 - 130 |

| C-4, C-7 | ~ 25 - 30 |

| C-5, C-6 | ~ 22 - 25 |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Region (δ 120 - 140 ppm): The four sp² hybridized carbons of the thiophene and the fused benzene ring appear in this downfield region. The two quaternary carbons (C-3a and C-7a) at the ring junction are expected at the lower field end of this range. The two CH carbons (C-2 and C-3) will be at a slightly higher field.

-

Aliphatic Region (δ 22 - 30 ppm): The four sp³ hybridized carbons of the cyclohexane ring are observed in this upfield region. The signals for C-4/C-7 and C-5/C-6 are expected to be distinct due to their different proximities to the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups and the overall nature of the molecule.

Experimental Protocol

-

Sample Preparation: The spectrum can be acquired using a neat liquid film between two salt plates (NaCl or KBr) or as a KBr pellet for solid samples.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Typically, 16-32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~ 3100 | C-H stretch (aromatic) | Medium |

| 2925 - 2850 | C-H stretch (aliphatic) | Strong |

| ~ 1450 | C=C stretch (aromatic) | Medium |

| ~ 800 - 700 | C-H out-of-plane bend (aromatic) | Strong |

| ~ 700 | C-S stretch | Medium-Weak |

Interpretation of the IR Spectrum

-

C-H Stretching Vibrations: The spectrum will be dominated by strong absorption bands in the 2850-2925 cm⁻¹ region, characteristic of the C-H stretching in the saturated cyclohexane ring. A weaker band around 3100 cm⁻¹ is indicative of the aromatic C-H stretching of the thiophene ring.

-

Aromatic C=C Stretching: A medium intensity band around 1450 cm⁻¹ corresponds to the C=C stretching vibrations within the thiophene ring.

-

C-H Out-of-Plane Bending: Strong absorptions in the fingerprint region (700-800 cm⁻¹) arise from the out-of-plane bending of the aromatic C-H bonds.

-

C-S Stretching: A medium to weak band around 700 cm⁻¹ can be attributed to the C-S stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Experimental Protocol

-

Ionization Method: Electron Impact (EI) at 70 eV is a standard method for obtaining reproducible fragmentation patterns.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Predicted Mass Spectrum Data

| m/z | Proposed Fragment |

| 138 | [M]⁺ (Molecular Ion) |

| 110 | [M - C₂H₄]⁺ (Retro-Diels-Alder fragmentation) |

| 105 | [M - SH]⁺ |

Interpretation of the Mass Spectrum

The molecular ion peak ([M]⁺) for 4,5,6,7-tetrahydro-1-benzothiophene is expected at m/z 138, corresponding to its molecular weight (C₈H₁₀S).

A characteristic fragmentation pathway for this type of structure is a retro-Diels-Alder reaction, leading to the loss of ethene (C₂H₄, 28 Da) from the saturated ring. This would result in a prominent peak at m/z 110. Another likely fragmentation is the loss of a sulfhydryl radical (•SH, 33 Da), giving a fragment ion at m/z 105.

Proposed Fragmentation Pathway

Caption: Proposed key fragmentation pathways for 4,5,6,7-tetrahydro-1-benzothiophene in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4,5,6,7-tetrahydro-1-benzothiophene. By leveraging data from analogous structures, we have presented a predictive yet scientifically grounded analysis of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. The detailed interpretations and proposed experimental protocols offer a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling more efficient and accurate characterization of this important molecular scaffold. It is our recommendation that whenever possible, two-dimensional NMR techniques be employed to fully resolve the complex spin systems within the aliphatic portion of the molecule.

References

-

The Royal Society of Chemistry. (2019). Supporting Information: Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2022). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. Molecules, 27(15), 4992. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2021). Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as anticancer agents against various therapeutic targets. ResearchGate. Retrieved from [Link]

-

Ghorab, M. M., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(11), 7355–7373. Retrieved from [Link]

-

Reddy, C. S., et al. (2010). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Molbank, 2010(2), M648. Retrieved from [Link]

Sources

- 1. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

"4,5,6,7-tetrahydro-1-benzothiophene CAS number"

An In-depth Technical Guide to 4,5,6,7-Tetrahydro-1-benzothiophene: A Core Scaffold in Modern Drug Discovery

Introduction: Identifying a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets. The 4,5,6,7-tetrahydro-1-benzothiophene core is a prominent member of this class. This bicyclic heterocycle, consisting of a thiophene ring fused to a cyclohexane ring, serves as a foundational structure for a vast array of derivatives with significant therapeutic potential. Its unique combination of partial aromaticity and three-dimensional saturated structure provides a versatile template for designing targeted therapeutic agents. The primary focus of this guide is the compound identified by the CAS Number 13129-17-4 .[1][2][3][4] This document will serve as a technical resource for researchers and drug development professionals, detailing the synthesis, properties, and applications of this crucial chemical entity.

Physicochemical and Structural Properties

The fundamental characteristics of 4,5,6,7-tetrahydro-1-benzothiophene define its utility as a chemical building block. As a clear, colorless liquid at room temperature, its handling and reactivity are governed by these properties.[1]

| Property | Value | Source(s) |

| CAS Number | 13129-17-4 | [1][2][4] |

| Molecular Formula | C₈H₁₀S | [4] |

| Molecular Weight | 138.23 g/mol | [4] |

| IUPAC Name | 4,5,6,7-tetrahydro-1-benzothiophene | [3] |

| Appearance | Clear colorless liquid | [1] |

| Boiling Point | 55°C @ 1 mmHg | [5] |

| Refractive Index | ~1.558 @ 20°C | [5] |

| SMILES | C1CCC2=C(C1)C=CS2 | [4] |

| InChI Key | CBKDCOKSXCTDAA-UHFFFAOYSA-N | [4] |

Core Synthesis: The Gewald Reaction as the Gateway

The synthesis of substituted 2-aminothiophenes, the most common precursors for developing drugs based on this scaffold, is dominated by a powerful and versatile multicomponent reaction: the Gewald Aminothiophene Synthesis .[6] This reaction is the cornerstone for accessing the 4,5,6,7-tetrahydrobenzo[b]thiophene core, valued for its efficiency and use of readily available starting materials.[7][8][9]

The causality behind its widespread adoption lies in its convergent nature. In a single pot, it combines an α-methylene carbonyl compound (cyclohexanone in this case), an activated nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur, catalyzed by a base (typically a secondary amine like morpholine or piperidine).[9]

Reaction Mechanism and Rationale

The process unfolds through a validated sequence of chemical transformations that ensures high yields of the desired heterocyclic system.[6]

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between cyclohexanone and the activated nitrile. This step is crucial as it forms the carbon-carbon double bond necessary for the subsequent cyclization, yielding a stable α,β-unsaturated nitrile intermediate.

-

Michael Addition of Sulfur: Elemental sulfur, activated by the base, adds to the β-position of the unsaturated intermediate. The exact mechanism of this step is complex, but it results in the formation of a sulfur-containing adduct.

-

Intramolecular Cyclization & Tautomerization: The intermediate undergoes an intramolecular cyclization where the sulfur attacks the nitrile group, followed by tautomerization to form the stable 2-amino-thiophene ring.

This one-pot synthesis provides a direct and atom-economical route to highly functionalized tetrahydrobenzo[b]thiophenes, which are ideal starting points for further chemical modification.

Exemplary Protocol: Synthesis of 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene

The following represents a generalized, self-validating laboratory protocol based on the principles of the Gewald reaction.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclohexanone (1.0 eq), malononitrile (1.0 eq), and ethanol as the solvent.

-

Catalyst Addition: Add morpholine (0.1-0.2 eq) to the mixture and stir at room temperature. The progress of the Knoevenagel condensation can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Sulfur Addition: Once the condensation is complete, add elemental sulfur (1.1 eq) to the reaction mixture.

-

Heating: Heat the mixture to reflux (typically 50-70°C) and maintain for 2-4 hours. The reaction mixture usually turns dark. Monitor the formation of the product by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Filter the solid product, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Spectroscopic Profile for Structural Verification

Confirmation of the 4,5,6,7-tetrahydro-1-benzothiophene structure relies on standard spectroscopic techniques. The expected NMR signals provide a unique fingerprint for the molecule.

| Nucleus | Expected Chemical Shift (δ ppm) | Rationale |

| ¹H NMR | ~6.9-7.2 | Protons on the thiophene ring (aromatic/vinylic region). |

| ~2.5-2.8 | Methylene protons (CH₂) adjacent to the thiophene ring. | |

| ~1.7-1.9 | Methylene protons (CH₂) in the middle of the cyclohexane ring. | |

| ¹³C NMR | ~120-140 | Carbons of the thiophene ring.[10] |

| ~22-30 | Saturated carbons of the cyclohexane ring.[10] |

Note: Precise chemical shifts can vary based on the solvent and instrument used. Data is inferred from published spectra of the parent compound and its derivatives.[10][11][12][13]

Applications in Medicinal Chemistry and Drug Development

The true value of the 4,5,6,7-tetrahydro-1-benzothiophene scaffold is realized in its derivatization to produce potent and selective therapeutic agents, particularly in oncology.[14][15]

A Versatile Scaffold for Anticancer Agents

Research has demonstrated that derivatives of this scaffold can inhibit a range of targets crucial for cancer cell proliferation, survival, and metastasis.[5][16]

-

Kinase Inhibition: Many derivatives function as potent inhibitors of protein kinases. For example, specific compounds have shown inhibitory activity against Tyrosine Kinases (TKs), c-Met kinase, and Pim-1 kinase, which are often dysregulated in various cancers.[16][17][18]

-

HDAC Inhibition: Novel derivatives have been identified as isoform-selective histone deacetylase (HDAC) inhibitors, a validated target for cancer therapy.[19] These compounds can induce cell cycle arrest and apoptosis in cancer cells.[19]

-

Metabolic Enzyme Inhibition: The scaffold has been used to develop inhibitors of key enzymes in cancer metabolism, such as pyruvate dehydrogenase kinase (PDK1) and lactate dehydrogenase A (LDHA), which are upregulated due to the Warburg effect.[5][14]

-

Induction of Apoptosis: Several tetrahydrobenzo[b]thiophene compounds have been shown to induce programmed cell death (apoptosis) in cancer cell lines by upregulating pro-apoptotic proteins like Bax and caspases.[17][18]

The table below summarizes representative examples of derivatives and their documented biological activities.

| Derivative Class | Therapeutic Target(s) | Reported Activity/Mechanism | Source(s) |

| Thiophene-Pyrimidines | Tyrosine Kinases, DNA | Strong cytotoxicity (IC₅₀: 6-16 µM) against HepG2, MCF7, HCT116 cells; induces apoptosis. | [17][18] |

| Carbohydrazides | c-Met, Pim-1 Kinase | Potent kinase inhibition and anti-proliferative activity against multiple cancer cell lines. | [16] |

| Carbonitrile Benzamides | HDAC1, HDAC6 | Isoform-selective HDAC inhibition, leading to cell cycle arrest and apoptosis. | [19] |

| Carbamates/Amides | PDK1, LDHA | Inhibition of key metabolic enzymes in colorectal cancer cells. | [5][14] |

Experimental Workflow: From Scaffold Synthesis to Biological Validation

The development of a drug candidate based on the 4,5,6,7-tetrahydro-1-benzothiophene core follows a logical, multi-stage workflow. This process integrates chemical synthesis with rigorous biological evaluation to identify and optimize lead compounds.

Safety and Handling

According to available Safety Data Sheets (SDS), 4,5,6,7-tetrahydro-1-benzothiophene (CAS 13129-17-4) requires careful handling in a laboratory setting.[1][20] Users should consult the full SDS before use.

-

General Precautions: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mists. Avoid contact with skin, eyes, and clothing.[21]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Some sources note that the compound may be air-sensitive, suggesting storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable for long-term stability.[5]

-

Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

4,5,6,7-Tetrahydro-1-benzothiophene has firmly established itself as a scaffold of significant interest for researchers in chemistry and pharmacology. Its straightforward and efficient synthesis via the Gewald reaction provides a robust platform for the generation of diverse chemical libraries. The demonstrated success of its derivatives in modulating critical biological targets—from protein kinases to metabolic enzymes—underscores its role as a privileged structure in the rational design of next-generation therapeutics. This guide provides a foundational understanding of this core, empowering scientists to continue leveraging its unique properties in the ongoing quest for novel and effective medicines.

References

-

Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

- El-Sayed, N. N. E., et al. (2018). Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry, 18(12), 1761-1769. doi: 10.2174/1871520618666180813120558

-

(n.d.). Supplementary Information. Retrieved from [Link]

- Kamal, S., et al. (2022). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega.

-

Kamal, S., et al. (2022). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. National Center for Biotechnology Information. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. Retrieved from [Link]

-

ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

-

Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

- Ghate, M., et al. (2021). Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors. Bioorganic Chemistry, 111, 104801. doi: 10.1016/j.bioorg.2021.104801

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 13129-17-4. Retrieved from [Link]

- Al-Abdullah, E. S., et al. (2019). Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry, 19(14), 1737-1753. doi: 10.2174/1871520619666190402153429

- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.

-

(2013). Safety Data Sheet. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as.... Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives.... Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

Stenutz. (n.d.). 4,5,6,7-tetrahydrobenzo[b]thiophene. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,5,6,7-TETRAHYDROBENZO-[B]-THIOPHENE - Optional[13C NMR]. Retrieved from [Link]

-

SpectraBase. (n.d.). 7,7-Dimethyl-4,5,6,7-tetrahydro-benzo(B)thiophene - Optional[13C NMR]. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. 4,5,6,7-Tetrahydrobenzo[b]thiophene, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4,5,6,7-tetrahydrobenzo[b]thiophene [stenutz.eu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. spectrabase.com [spectrabase.com]

- 11. rsc.org [rsc.org]

- 12. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 13. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 14. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. | Semantic Scholar [semanticscholar.org]

- 19. Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 13129-17-4 Name: [xixisys.com]

- 21. images.thdstatic.com [images.thdstatic.com]

An In-depth Technical Guide to the Molecular Structure of 4,5,6,7-Tetrahydro-1-benzothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 4,5,6,7-tetrahydro-1-benzothiophene, a pivotal heterocyclic scaffold in medicinal chemistry and materials science. The document synthesizes experimental data from spectroscopic and crystallographic studies of its derivatives with theoretical and comparative structural analysis to elucidate the key features of the parent molecule. We will delve into the nuanced conformational dynamics of the saturated carbocyclic ring and its influence on the electronic properties of the fused thiophene system. Furthermore, this guide presents established synthetic protocols, offering a practical framework for the preparation and derivatization of this important molecular entity.

Introduction: The Significance of the Tetrahydrobenzothiophene Scaffold

The 4,5,6,7-tetrahydro-1-benzothiophene core is a privileged structure in drug discovery, forming the foundation for a diverse array of biologically active compounds. Its derivatives have shown promise as anticancer agents, anti-inflammatory molecules, and modulators of crucial biological targets such as the retinoic acid receptor-related orphan receptor γt (RORγt) and cannabinoid receptor 2 (CB2).[1][2] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological macromolecules. A thorough understanding of the molecular architecture, including bond lengths, bond angles, and conformational preferences, is therefore paramount for rational drug design and the development of novel therapeutics.

Benzothiophene derivatives are also integral components in the field of organic electronics, where their electronic properties are harnessed for applications in organic semiconductors.[3] The planarity and electronic nature of the thiophene ring, influenced by the fused saturated ring, play a crucial role in determining the material's performance.

This guide will first explore the fundamental structural characteristics of 4,5,6,7-tetrahydro-1-benzothiophene, followed by a detailed look at its synthesis and the analytical techniques used for its characterization.

Molecular Structure and Conformational Analysis

The Fused Ring System: A Hybrid of Aromaticity and Flexibility

The molecule consists of a planar thiophene ring fused to a six-membered saturated carbocyclic ring. The thiophene moiety, being aromatic, imposes geometric constraints on the fused system. Crystal structures of various derivatives consistently show that the thiophene ring itself is essentially planar.[4][5]

The tetrahydro portion of the molecule, analogous to a cyclohexene ring, is not planar and adopts a puckered conformation to minimize steric strain. This puckering is a critical determinant of the overall shape of the molecule and can influence how it fits into the active site of a protein.

Conformational Isomers of the Saturated Ring

Based on studies of related saturated six-membered rings, the tetrahydro portion of 4,5,6,7-tetrahydro-1-benzothiophene is expected to exist in dynamic equilibrium between several conformations, with the half-chair and twist-boat (or skew-boat) conformations being the most probable. The specific conformation adopted can be influenced by substituents on the ring. For instance, in a crystal structure of a 2,3-disubstituted derivative, the cyclohexene ring of the 4,5,6,7-tetrahydro-benzothiophene fragment was observed to have different conformations in two independent molecules within the asymmetric unit, highlighting the conformational flexibility of this system.

Diagram: Conformational Equilibrium of the Tetrahydro Ring

Caption: Probable conformational isomers of the tetrahydro ring.

Bond Lengths and Angles: Insights from Derivatives

While precise bond lengths and angles for the parent molecule are not experimentally determined, data from derivatives provide a reliable approximation. The C-S bond lengths within the thiophene ring are typically in the range of 1.70-1.75 Å, and the C=C double bonds are around 1.37 Å. The internal bond angles of the thiophene ring are also characteristic, with the C-S-C angle being significantly smaller than the other angles in the five-membered ring.

The C-C single bonds in the tetrahydro portion will have lengths typical for sp3-hybridized carbons, approximately 1.54 Å. The bond angles in this ring will deviate from the ideal tetrahedral angle of 109.5° due to ring strain and puckering.

Table 1: Representative Bond Parameters from a Substituted Tetrahydrobenzothiophene Derivative

| Bond/Angle | Typical Value | Source |

| C-S (thiophene) | ~1.72 Å | Inferred from crystallographic data of derivatives.[4] |

| C=C (thiophene) | ~1.37 Å | Inferred from crystallographic data of derivatives.[4] |

| C-C (tetrahydro) | ~1.54 Å | Standard value for sp3-sp3 carbon bonds. |

| C-S-C (thiophene) | ~92° | Characteristic of thiophene rings. |

| C-C-C (tetrahydro) | ~111° | Varies with conformation, generally close to tetrahedral. |

Synthesis of the 4,5,6,7-Tetrahydro-1-benzothiophene Scaffold

The synthesis of the tetrahydrobenzothiophene core and its derivatives is well-established, with the Gewald reaction being a cornerstone methodology. This multicomponent reaction offers a versatile and efficient route to highly substituted 2-aminothiophenes, which are key precursors for a wide range of tetrahydrobenzothiophene derivatives.

The Gewald Aminothiophene Synthesis

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[4] When cyclohexanone is used as the ketone component, the product is a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivative.

Diagram: The Gewald Reaction

Caption: Workflow of the Gewald aminothiophene synthesis.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol is a representative example of the Gewald reaction.

Materials:

-

Cyclohexanone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine

-

Ethanol

Procedure:

-

To a stirred mixture of cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL), add morpholine (0.1 mol) dropwise at room temperature.

-

After the addition is complete, gently heat the reaction mixture to 40-50 °C and maintain this temperature with stirring for 2 hours.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Self-Validation: The success of the synthesis can be confirmed by melting point determination and spectroscopic analysis (NMR, IR), which should be consistent with the literature values for the target compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 4,5,6,7-tetrahydro-1-benzothiophene and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the primary tools for determining the carbon-hydrogen framework of the molecule.

-

¹H NMR: The spectrum of 4,5,6,7-tetrahydro-1-benzothiophene will show distinct signals for the aromatic protons on the thiophene ring (typically in the range of 6.5-7.5 ppm) and the aliphatic protons of the tetrahydro ring (typically in the range of 1.5-3.0 ppm). The coupling patterns between adjacent protons can provide information about the connectivity and stereochemistry of the molecule.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic chemical shifts for the aromatic carbons of the thiophene ring (around 120-140 ppm) and the aliphatic carbons of the tetrahydro ring (around 20-30 ppm).

Table 2: ¹³C NMR Chemical Shifts for 4,5,6,7-Tetrahydro-1-benzothiophene

| Carbon Atom | Chemical Shift (ppm) |

| C2 | 121.0 |

| C3 | 123.3 |

| C3a | 133.8 |

| C4 | 23.2 |

| C5 | 22.8 |

| C6 | 22.8 |

| C7 | 25.1 |

| C7a | 130.3 |

Data obtained from publicly available spectral databases.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. For the parent 4,5,6,7-tetrahydro-1-benzothiophene, the spectrum will be dominated by C-H stretching vibrations (both aromatic and aliphatic) and C=C stretching from the thiophene ring. For derivatives, characteristic peaks for functional groups such as C=O (carbonyl), N-H (amine/amide), and C≡N (nitrile) will be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak in the mass spectrum will confirm the molecular formula. The fragmentation pattern can offer clues about the structure and stability of different parts of the molecule.

Reactivity and Potential for Derivatization

The 4,5,6,7-tetrahydro-1-benzothiophene scaffold can be functionalized at various positions, allowing for the creation of diverse chemical libraries for drug discovery and materials science.

-

Electrophilic Aromatic Substitution: The thiophene ring can undergo electrophilic substitution reactions such as halogenation, nitration, and acylation, primarily at the C2 and C3 positions.

-

Functionalization of the Tetrahydro Ring: The saturated ring can be functionalized through various reactions, including oxidation to introduce carbonyl groups or substitution reactions on the methylene carbons.

-

Modification of Existing Substituents: For derivatives prepared via the Gewald reaction, the 2-amino and 3-carboxylate groups serve as versatile handles for further chemical modifications, such as amide bond formation, which is a common strategy in the development of bioactive molecules.[1]

Conclusion

The molecular structure of 4,5,6,7-tetrahydro-1-benzothiophene is a fascinating interplay of aromaticity and aliphatic flexibility. While a definitive experimental structure of the parent molecule remains to be determined, a comprehensive understanding can be achieved through the analysis of its derivatives and computational methods. The synthetic accessibility of this scaffold, particularly through the robust Gewald reaction, ensures its continued importance in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of the structural and chemical properties of 4,5,6,7-tetrahydro-1-benzothiophene, which is essential for the rational design of novel molecules with desired functions.

References

-

Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 5(53), 42535-42544. [Link]

-

Gewald, K. (1965). Reaktionen von Nitrilen mit CH-aciden Verbindungen, I. Synthese von 2-Amino-thiophenen. Chemische Berichte, 98(11), 3571-3577. [Link]

-

El-Sayed, M. T., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(11), 7355–7373. [Link]

-

Khan, S. A., et al. (2015). Synthesis, Spectroscopic, Physicochemical, Crystal Structure and DFT Studies of 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Based Azomethine Dyes. International Journal of Electrochemical Science, 10, 2306-2323. [Link]

-

SpectraBase. (n.d.). 4,5,6,7-TETRAHYDROBENZO-[B]-THIOPHENE. [Link]

-

Kamal, A., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(41), 27246–27264. [Link]

-

El-Gubbi, A. S., et al. (2024). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. RSC Advances, 14(27), 19445-19463. [Link]

-

Al-Warhi, T., et al. (2018). Crystal Structure and Disorder in Benzothiophene Derivative. ARC Journal of Pharmaceutical Sciences, 4(2), 1-5. [Link]

-

Abou-Zied, H. A., et al. (2016). Discovery of novel Tetrahydrobenzo[b]thiophene and pyrrole based scaffolds as potent and selective CB2 receptor ligands: The structural elements controlling binding affinity, selectivity and functionality. European Journal of Medicinal Chemistry, 122, 619-634. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4,5,6,7-Tetrahydrobenzo[b]thiophene, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. 4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE CAS#: 95461-20-4 [m.chemicalbook.com]

- 5. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Landscape of 4,5,6,7-Tetrahydro-1-Benzothiophene Derivatives: A Technical Guide for Drug Discovery

Introduction: The Privileged Scaffold of 4,5,6,7-Tetrahydro-1-Benzothiophene

In the ever-evolving field of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. The 4,5,6,7-tetrahydro-1-benzothiophene core has emerged as one such scaffold, demonstrating a remarkable breadth of biological activities.[1][2][3] This bicyclic heterocyclic system, featuring a thiophene ring fused to a cyclohexene ring, offers a unique three-dimensional architecture that is amenable to diverse chemical modifications. This guide provides an in-depth exploration of the multifaceted biological activities of 4,5,6,7-tetrahydro-1-benzothiophene derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of 4,5,6,7-tetrahydro-1-benzothiophene have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and proliferation.[1][4][5]

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer effects of these derivatives are not monolithic; instead, they target multiple, often interconnected, pathways crucial for cancer cell survival and progression.

-

Kinase Inhibition: A prominent mechanism is the inhibition of key kinases involved in cancer metabolism and signaling. For instance, certain derivatives have been identified as inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA).[6][7] These enzymes are critical for the metabolic reprogramming observed in many cancer cells, often referred to as the "Warburg effect," where cells favor glycolysis even in the presence of oxygen.[6] By inhibiting PDK1 and LDHA, these compounds can disrupt the energy supply of cancer cells, leading to apoptosis.

-

Receptor Modulation: Some derivatives have been shown to modulate the activity of nuclear receptors, such as the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt).[8][9] RORγt is a potential drug target for inflammatory diseases and certain types of cancer.[9][10] Modulation of this receptor can influence immune responses and cancer cell proliferation.

-

Induction of DNA Damage: Certain 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been shown to induce significant DNA damage in cancer cells, as evidenced by comet and DNA fragmentation assays.[11][12] This genotoxic stress can trigger apoptotic pathways, leading to the elimination of malignant cells.

-

Targeting Tumor-Related Genes: The expression of genes associated with cancer progression, such as collagen type X α1 (COL10A1) and collagen type XI α1 (COL11A1) in colon cancer, can be downregulated by specific derivatives.[1][11]

Structure-Activity Relationship (SAR) Insights